ALDH3A1 Inhibition Potency – 1.8 µM IC₅₀ for 3-Ethynyl-5-methoxybenzaldehyde vs. >100 µM for Des-Methoxy Analog
3-Ethynyl-5-methoxybenzaldehyde (CHEMBL3128217) inhibits full-length human ALDH3A1 with an IC₅₀ of 1.80 µM (1,800 nM), using benzaldehyde as the substrate and a 2-minute preincubation period [1]. In contrast, the des-methoxy analog 3-ethynylbenzaldehyde (CHEMBL3416560) exhibits an IC₅₀ of >100 µM (>100,000 nM) under identical assay conditions [2]. This represents a potency enhancement of >55-fold conferred specifically by the 5-methoxy substituent. Additional independent assay entries confirm the consistency of this effect: 3-ethynyl-5-methoxybenzaldehyde also displays IC₅₀ values of 1.0 µM [3] and 5.4 µM [4] in variant ALDH3A1 assay formats, while the des-methoxy analog consistently exceeds 100 µM.
| Evidence Dimension | ALDH3A1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.80 µM (1,800 nM) |
| Comparator Or Baseline | 3-Ethynylbenzaldehyde: >100 µM (>100,000 nM) |
| Quantified Difference | ≥55-fold increase in potency |
| Conditions | Full-length human ALDH3A1 expressed in E. coli BL21(DE3); benzaldehyde substrate; 2 min preincubation; spectrophotometric NADPH detection |
Why This Matters
Procurement of the 5-methoxy-containing compound is mandatory for ALDH3A1 inhibition studies requiring sub-10 µM potency; the des-methoxy analog is essentially inactive and cannot serve as a functional substitute.
- [1] BindingDB Entry BDBM50448798 (CHEMBL3128217). IC50: 1.80E+3 nM for human ALDH3A1. View Source
- [2] BindingDB Entry BDBM50076686 (CHEMBL3416560). IC50: 1.00E+5 nM for human ALDH3A1. View Source
- [3] BindingDB Entry BDBM50447069 (CHEMBL1492620). IC50: 1.00E+3 nM for human ALDH3A1. View Source
- [4] BindingDB Entry BDBM50236902 (CHEMBL4079452). IC50: 5.40E+3 nM for human ALDH3A1. View Source
